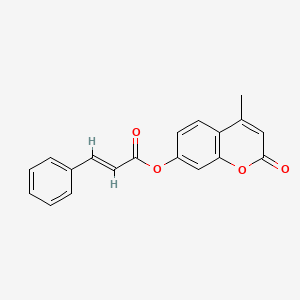

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate

Beschreibung

Eigenschaften

Molekularformel |

C19H14O4 |

|---|---|

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

(4-methyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H14O4/c1-13-11-19(21)23-17-12-15(8-9-16(13)17)22-18(20)10-7-14-5-3-2-4-6-14/h2-12H,1H3/b10-7+ |

InChI-Schlüssel |

PZKUGQUBGDJUPT-JXMROGBWSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoat erfolgt typischerweise durch Kondensation von 4-Methyl-2-oxo-2H-chromen-7-ol mit Zimtsäurederivaten. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen beinhalten häufig das Erhitzen unter Rückfluss in einem organischen Lösungsmittel wie Dichlormethan oder Toluol .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkung mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Duftstoffen und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Enzyminhibition: Die Verbindung kann Enzyme wie Cyclooxygenase (COX) und Lipoxygenase (LOX) hemmen, was zu entzündungshemmenden Wirkungen führt.

Antioxidative Aktivität: Sie kann freie Radikale abfangen und oxidativen Stress reduzieren.

Krebshemmende Aktivität: Die Verbindung kann die Apoptose induzieren und die Zellproliferation in Krebszellen hemmen, indem sie bestimmte Signalwege angreift.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate exhibits significant biological activities, which are explored in several research studies:

-

Anticancer Activity :

- Studies have demonstrated that this compound possesses anticancer properties, particularly against the MCF-7 breast cancer cell line. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of this compound were tested using the MTT assay, showing promising results compared to standard chemotherapeutic agents like Doxorubicin .

-

Antioxidant Properties :

- The compound has been shown to exhibit antioxidant activity, which can help mitigate oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

-

Anti-inflammatory Effects :

- Research indicates that this compound can reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to achieve the desired structure. The synthesis pathway often includes the formation of coumarin derivatives followed by the introduction of the phenylpropene moiety.

Case Study: Anticancer Activity

In a significant study, the anticancer effects of synthesized derivatives of this compound were evaluated against several cancer cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 and MCF7 cells, showcasing their potential as effective anticancer agents .

Wirkmechanismus

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

Anticancer Activity: The compound can induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous coumarin derivatives, focusing on substituents, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Comparisons:

Structural Modifications and Bioactivity The target compound and 8a share the same coumarin core but differ in ester groups. The (2E)-3-phenylpropenoate group in the target compound may enhance π-π interactions with cellular targets compared to simpler cinnamates, though both show cytotoxicity in cancer cells . 8b, with bromine atoms at positions 3, 6, and 8, exhibits higher cytotoxicity than 8a, likely due to increased lipophilicity and improved membrane permeability .

Synthesis Strategies

- Most derivatives are synthesized via esterification or multi-component reactions. Bromination (as in 8b) adds complexity but improves bioactivity, while sulfonamide derivatives (e.g., ) require amide coupling, broadening functional diversity.

Physicochemical Properties

- Brominated derivatives (e.g., 8b) likely exhibit lower solubility in aqueous media compared to the target compound, impacting pharmacokinetics.

- The sulfonamide derivative’s polarity may enhance solubility but reduce cell permeability compared to ester-linked analogs .

Research Findings and Limitations

- Cytotoxicity : The target compound demonstrates significant activity against HL60 and HepG2 cells, likely via PI3K/AKT pathway inhibition . However, comparative IC50 values against analogs like 8b are unavailable, limiting potency assessments.

- Structural Insights : X-ray studies (using SHELX/ORTEP) confirm planar coumarin cores and ester conformations critical for target binding .

- Gaps : Quantitative data on solubility, metabolic stability, and in vivo efficacy are lacking across studies.

Biologische Aktivität

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on the compound's biological properties, including its antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a coumarin backbone with a phenylpropene side chain. This structure is essential for its pharmacological activities, as the coumarin moiety is known for various bioactivities.

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. For instance, studies have shown that 4-methyl-2-oxo-2H-chromen derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

The antifungal efficacy of this compound has also been documented. It has demonstrated activity against fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anti-inflammatory Activity

In vitro studies have reported that 4-methyl-2-oxo-2H-chromen derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The compound has shown effectiveness in reducing inflammation markers in animal models of arthritis .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-methyl-2-oxo-2H-chromen derivatives. They have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity | Tested Organisms/Cells | Effectiveness | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Inhibition observed | Disruption of cell wall synthesis |

| Antifungal | Candida albicans, A. niger | Effective | Inhibition of ergosterol biosynthesis |

| Anti-inflammatory | Arthritis models | Reduced markers | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Various cell lines | Significant | Scavenging free radicals |

| Anticancer | Cancer cell lines | Cytotoxic effects | Induction of apoptosis via signaling modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, chloroformate intermediates (e.g., 4-methylcoumarin-7-chloroformate) react with hydroxyl-containing substrates under anhydrous conditions with pyridine as a base catalyst . Alternatively, hydrazide derivatives can be synthesized by refluxing the compound with aldehydes or ketones in methanol/chloroform mixtures, followed by recrystallization . Key steps include optimizing reaction time, temperature, and stoichiometry to achieve yields >90%.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR data (e.g., δ 7.6–8.2 ppm for aromatic protons) and HRMS m/z matching calculated values (e.g., [M+H]⁺ at 365.1054) are critical . X-ray crystallography is also used to resolve stereochemistry, as seen in sulfonate derivatives (e.g., 4-fluorobenzenesulfonate), where crystal packing and torsion angles are analyzed .

Q. What are the typical functionalization strategies for modifying the coumarin core?

- Methodological Answer : The 7-hydroxy group of the coumarin moiety is a common site for functionalization. For example, it can be acylated with chloroformates or coupled with carboxylic acids using EDC●HCl/DMAP catalysts . Hydrazide formation at the α,β-unsaturated ester moiety (via reaction with hydrazine hydrate) enables further derivatization with aldehydes or ketones .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during esterification?

- Methodological Answer : Side reactions (e.g., hydrolysis of the α,β-unsaturated ester) are minimized by using anhydrous solvents (DCM, THF) and catalytic DMAP to enhance reaction efficiency. Monitoring via TLC or LC-MS at intermediate stages ensures purity. For example, in the synthesis of (±)-4O-Con, strict control of pyridine equivalents and reaction time prevents over-acylation .

Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Comparative analysis with model compounds (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl sulfonates) and DFT calculations can validate assignments . For HRMS, isotopic pattern matching and collision-induced dissociation (CID) experiments differentiate isobaric impurities .

Q. What role does the α,β-unsaturated ester moiety play in biological activity?

- Methodological Answer : The (2E)-3-phenylprop-2-enoate group enhances electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., thiols in enzymes). Structure-activity relationship (SAR) studies on analogs (e.g., 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl] derivatives) show that electron-withdrawing substituents on the phenyl ring increase reactivity .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or cycloaddition reactions. For example, frontier molecular orbital (FMO) analysis reveals the HOMO-LUMO gap of the α,β-unsaturated ester, correlating with susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.